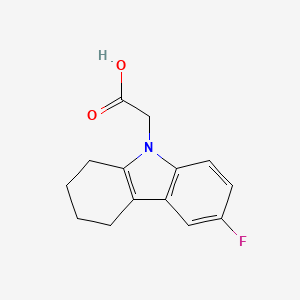
(6-Fluoro-1,2,3,4-tetrahydro-carbazol-9-yl)-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Fluoro-1,2,3,4-tetrahydro-carbazol-9-yl)-acetic acid is a synthetic organic compound that belongs to the carbazole family Carbazoles are known for their diverse biological activities and are often used in medicinal chemistry
科学的研究の応用
(6-Fluoro-1,2,3,4-tetrahydro-carbazol-9-yl)-acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-Fluoro-1,2,3,4-tetrahydro-carbazol-9-yl)-acetic acid typically involves multiple steps:
Fluorination: Introduction of the fluoro group at the 6th position of the carbazole ring. This can be achieved using electrophilic fluorination reagents such as Selectfluor.
Hydrogenation: Reduction of the carbazole to its tetrahydro form using hydrogen gas in the presence of a palladium catalyst.
Acetic Acid Addition: Introduction of the acetic acid moiety at the 9th position. This can be done through a Friedel-Crafts acylation reaction using acetic anhydride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydro-carbazole ring, leading to the formation of carbazole derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, although this is less common due to the stability of the tetrahydro form.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Carbazole derivatives with various oxidation states.
Reduction: Fully hydrogenated carbazole derivatives.
Substitution: Compounds with different functional groups replacing the fluoro group.
作用機序
The mechanism of action of (6-Fluoro-1,2,3,4-tetrahydro-carbazol-9-yl)-acetic acid involves its interaction with molecular targets such as enzymes and receptors. The fluoro group enhances its binding affinity to these targets, while the acetic acid moiety can participate in hydrogen bonding and other interactions. The compound can modulate various biochemical pathways, leading to its observed biological effects.
類似化合物との比較
Carbazole: The parent compound without the fluoro and acetic acid groups.
6-Fluoro-carbazole: Lacks the tetrahydro and acetic acid modifications.
9-Acetyl-carbazole: Contains an acetyl group instead of the acetic acid moiety.
Uniqueness: (6-Fluoro-1,2,3,4-tetrahydro-carbazol-9-yl)-acetic acid is unique due to the combination of the fluoro group, tetrahydro-carbazole ring, and acetic acid moiety
特性
IUPAC Name |
2-(6-fluoro-1,2,3,4-tetrahydrocarbazol-9-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2/c15-9-5-6-13-11(7-9)10-3-1-2-4-12(10)16(13)8-14(17)18/h5-7H,1-4,8H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLIJPUNXYUOET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2CC(=O)O)C=CC(=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
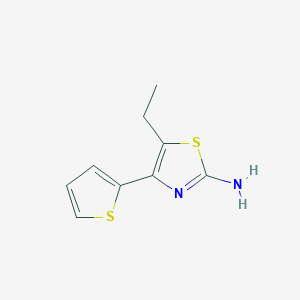
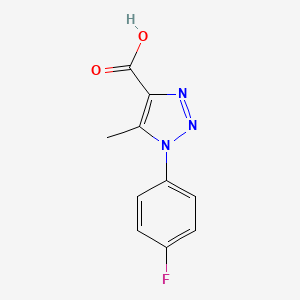
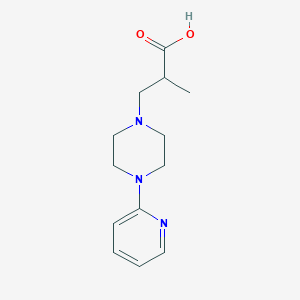
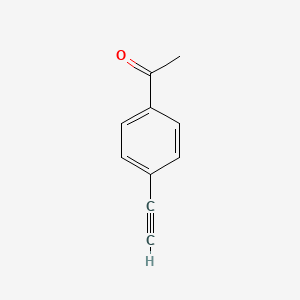
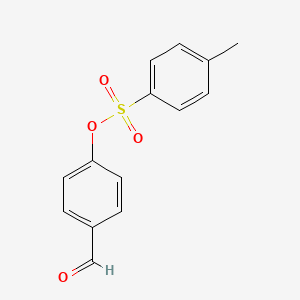
![N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide](/img/structure/B1309944.png)

![2-((E)-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-1-hydrazinecarbothioamide](/img/structure/B1309949.png)
![(E)-2-cyano-3-(4-ethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B1309951.png)
![4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carboxylic acid](/img/structure/B1309957.png)
![1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one](/img/structure/B1309961.png)
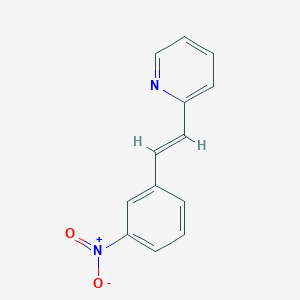
![3-Iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1309965.png)

